molecular formula C9H9BrClN B097814 7-Bromo-3,4-dihydroisoquinoline hydrochloride CAS No. 16516-67-9

7-Bromo-3,4-dihydroisoquinoline hydrochloride

Cat. No. B097814
CAS RN: 16516-67-9
M. Wt: 246.53 g/mol
InChI Key: TZRGFYNFHUFUAW-UHFFFAOYSA-N
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Patent
US05919795

Procedure details

219 g (0.89 mol) of 7-bromo-3,4-dihydro-isoquinoline hydrochloride and 1.5 liters of water were combined and heated to 50° C. 33.7 g (0.89 mol) of sodium borohydrde was added in portions over 0.5 hours at which time the temperature rose to 62° C. The reaction was then cooled to ambient temperature and extracted three times with 1 liter of dichloromethane. The combined organic layers were washed with 1 liter of saturated sodium chloride solution, dried over anhydrous sodium sulfate and concentrated to yield 173 g of an oil.
Quantity
219 g
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][N:9]=[CH:10]2)=[CH:5][CH:4]=1.[Na]>O>[Br:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][NH:9][CH2:10]2)=[CH:5][CH:4]=1 |f:0.1,^1:12|

Inputs

Step One
Name
Quantity
219 g
Type
reactant
Smiles
Cl.BrC1=CC=C2CCN=CC2=C1
Step Two
Name
Quantity
33.7 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 62° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 1 liter of dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with 1 liter of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2CCNCC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 173 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.